



Application Note: Mass Spectrometry for Identifying Pomalidomide-C5-Dovitinib Ubiquitination Sites

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Compound of Interest		
Compound Name:	Pomalidomide-C5-Dovitinib	
Cat. No.:	B12414150	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to eliminate specific proteins from the cell by hijacking the body's own protein degradation machinery.[1] PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects them.[2] This induced proximity results in the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[2][3]

Pomalidomide-C5-Dovitinib is a PROTAC that effectively illustrates this mechanism. It conjugates Pomalidomide, a ligand for the Cereblon (CRBN) E3 ligase[4][5], with Dovitinib, a multi-kinase inhibitor that targets receptors like Fibroblast Growth Factor Receptors (FGFR), Vascular Endothelial Growth Factor Receptors (VEGFR), FLT3, and KIT.[6][7][8] This PROTAC is designed to induce the degradation of Dovitinib's target proteins, showing enhanced antiproliferative effects against FLT3-ITD-positive acute myeloid leukemia (AML) cells by degrading FLT3-ITD and KIT proteins.[8][9][10]

Identifying the specific lysine residues on a target protein that are ubiquitinated is crucial for understanding the PROTAC's mechanism of action and for optimizing future degrader design. [11][12] Mass spectrometry (MS)-based proteomics is an indispensable tool for identifying



these post-translational modifications with high precision.[3][13] This application note provides a detailed protocol for identifying the ubiquitination sites on the target proteins FLT3 and KIT following treatment with **Pomalidomide-C5-Dovitinib**, using an antibody-based enrichment of ubiquitinated peptides for subsequent liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[14][15]

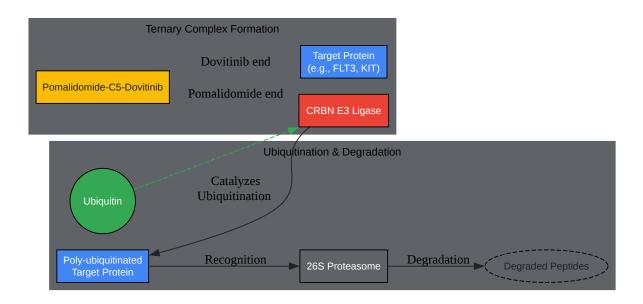
Principle of the Method

The most common strategy for identifying ubiquitination sites by mass spectrometry relies on the unique signature left after enzymatic digestion.[16] When a ubiquitinated protein is digested with trypsin, the ubiquitin chain is cleaved, but a di-glycine (Gly-Gly or "GG") remnant from the C-terminus of ubiquitin remains covalently attached to the ϵ -amino group of the modified lysine residue on the substrate protein.[16]

This K-ε-GG signature serves as a specific marker for ubiquitination. An antibody that specifically recognizes this remnant can be used to enrich for these modified peptides from a complex mixture of digested proteins.[14][15][17] The enriched peptide fraction is then analyzed by high-resolution LC-MS/MS. The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments, allowing for the identification of the peptide sequence and the precise localization of the K-ε-GG modification, thereby pinpointing the exact site of ubiquitination.[13] For quantitative analysis, techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be integrated into the workflow.[14][18]

Visualizing the Mechanism and Workflow

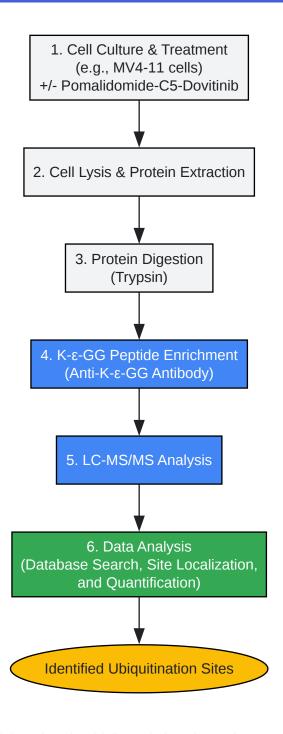




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Caption: Mechanism of **Pomalidomide-C5-Dovitinib** action.





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Caption: Workflow for ubiquitination site identification.

Experimental ProtocolsCell Culture and Treatment



- Culture FLT3-ITD positive AML cells (e.g., MV4-11 cell line) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- Seed cells to a density of 1x10⁷ cells per 15 cm dish.
- Treat cells with either DMSO (vehicle control) or a predetermined optimal concentration of Pomalidomide-C5-Dovitinib (e.g., 100 nM) for a specified time (e.g., 4-8 hours) to induce target protein degradation.
- To observe ubiquitination before complete degradation, include a proteasome inhibitor like MG132 (10 μM) for the final 2-4 hours of the PROTAC treatment.
- Harvest cells by centrifugation, wash twice with ice-cold Phosphate-Buffered Saline (PBS),
 and flash-freeze the cell pellets in liquid nitrogen. Store at -80°C until lysis.

Cell Lysis and Protein Digestion

- Lyse cell pellets in 8 M urea lysis buffer (8 M urea, 50 mM Tris-HCl pH 8.0, 1 mM dithiothreitol (DTT), supplemented with phosphatase and protease inhibitor cocktails).
- Sonicate the lysate on ice to shear genomic DNA and reduce viscosity.
- Centrifuge at 20,000 x g for 15 minutes at 4°C to pellet cell debris.
- Determine protein concentration of the supernatant using a BCA protein assay.
- · Reduction and Alkylation:
 - Reduce the protein disulfide bonds by adding DTT to a final concentration of 5 mM and incubating for 1 hour at 37°C.
 - Alkylate cysteine residues by adding iodoacetamide to a final concentration of 15 mM and incubating for 45 minutes at room temperature in the dark.
- Digestion:
 - Dilute the urea concentration to less than 2 M with 50 mM Tris-HCl (pH 8.0).



- Add sequencing-grade trypsin at a 1:50 enzyme-to-protein ratio (w/w) and incubate overnight at 37°C.
- Stop the digestion by adding formic acid to a final concentration of 1%.
- Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge and dry the peptides under vacuum.

Immunoaffinity Enrichment of K-ε-GG Peptides

This protocol is adapted from established methods for large-scale ubiquitination analysis.[14] [17][19]

- Resuspend the dried peptide digest in immunoaffinity purification (IAP) buffer (e.g., 50 mM MOPS/NaOH pH 7.2, 10 mM Na₂HPO₄, 50 mM NaCl).
- Prepare the anti-K-ε-GG antibody beads by washing protein A/G agarose beads with IAP buffer.
- Incubate the peptide solution with the antibody-bead conjugate for 2-4 hours at 4°C with gentle rotation.
- Wash the beads extensively to remove non-specifically bound peptides:
 - Three washes with IAP buffer.
 - Three washes with ice-cold PBS.
 - Three washes with high-purity water.
- Elute the enriched K-ε-GG peptides from the antibody beads using 0.15% trifluoroacetic acid
 (TFA) in water.
- Desalt the eluted peptides using a C18 StageTip and dry under vacuum.

LC-MS/MS Analysis

 Resuspend the enriched peptides in a solution of 2% acetonitrile (ACN) and 0.1% formic acid.



- Analyze the peptides using a high-resolution Orbitrap mass spectrometer coupled with a nano-flow HPLC system.
- Load the sample onto a trap column and then separate on an analytical column (e.g., 75 μ m ID x 50 cm, packed with 2 μ m C18 particles) using a gradient of ACN in 0.1% formic acid over 90-120 minutes.
- Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.
- Acquire full MS scans in the Orbitrap (e.g., resolution of 120,000) followed by MS/MS scans
 of the top 15-20 most intense precursor ions using higher-energy collisional dissociation
 (HCD).

Data Analysis

- Process the raw MS data using a proteomics software suite like MaxQuant or Proteome Discoverer.
- Search the MS/MS spectra against a human protein database (e.g., UniProt/Swiss-Prot).
- Configure the search parameters to include:
 - Enzyme: Trypsin.
 - Fixed Modification: Carbamidomethyl (C).
 - Variable Modifications: Oxidation (M), Acetyl (Protein N-term), and GlyGly (K).
- Use a false discovery rate (FDR) of <1% for peptide and protein identification.
- Filter the results to identify peptides containing the GlyGly (K) modification on FLT3 and KIT proteins.
- For quantitative data (if using SILAC or label-free quantification), calculate the relative abundance of each identified ubiquitination site in the **Pomalidomide-C5-Dovitinib**-treated sample compared to the DMSO control.

Data Presentation



The results of the quantitative analysis should be summarized in a clear, tabular format. The table below presents a hypothetical dataset for ubiquitination sites identified on the FLT3 protein.

Protein	UniProt Acc.	Site (Lysine)	Peptide Sequence	Fold Change (PROTAC vs. Control)
FLT3	P36888	K499	LLAEGEEVSLH PK <i>LVGSGAQG</i>	+ 8.7
FLT3	P36888	K581	VAVKMLKPTAR SSEKQALMSEL	+ 12.3
FLT3	P36888	K611	HIGNNYLLGA KKGEKLIPVL	+ 6.2
FLT3	P36888	K844	DFGLAR <i>DIKND</i> SNYVVKGNAR	+ 9.5
KIT	P10721	K589	YVEMKYGSKQE VVPLK	+ 7.1
KIT	P10721	K823	DFGLARDIHN DSNYVVK	+ 11.8

^{*} Indicates the

identified

ubiquitinated

lysine residue (K-

ε-GG).

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Methodological & Application





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